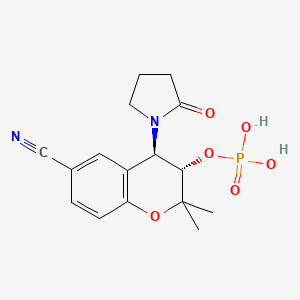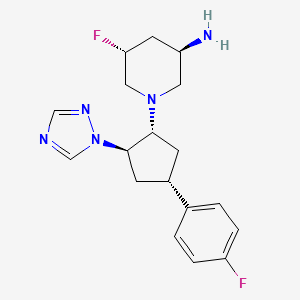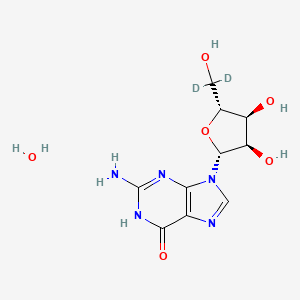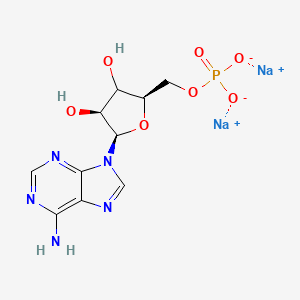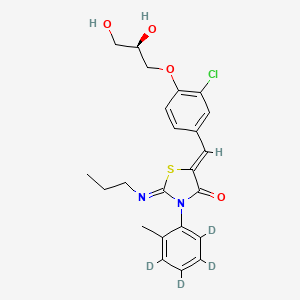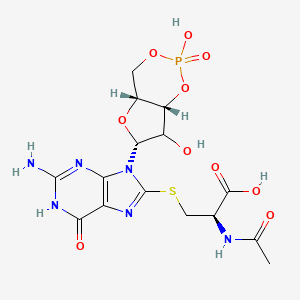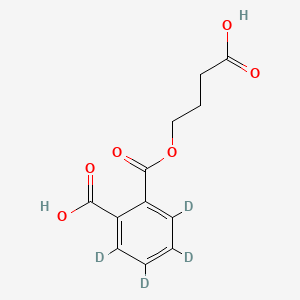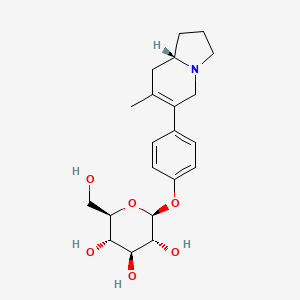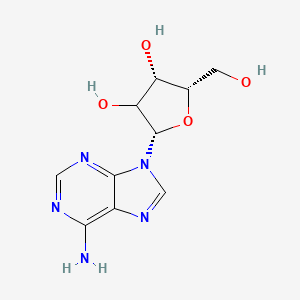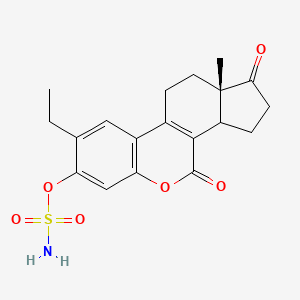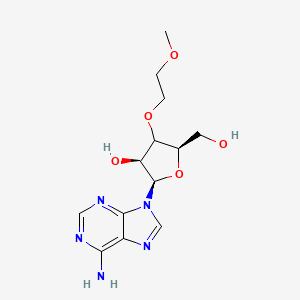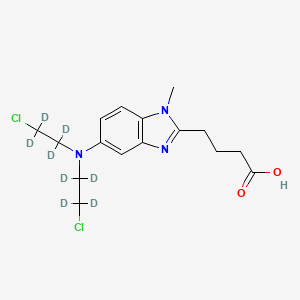
Bendamustine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bendamustine-d8 is a deuterated form of bendamustine, a chemotherapeutic agent used primarily in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma . The deuterated form, this compound, is used in research to study the pharmacokinetics and metabolism of bendamustine, as the deuterium atoms can provide more detailed insights into the drug’s behavior in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bendamustine involves multiple steps, starting from benzimidazole derivatives. The deuterated form, Bendamustine-d8, is synthesized similarly, but with deuterated reagents to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of bendamustine typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Bendamustine-d8, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Alkylation: Bendamustine can form covalent bonds with DNA, leading to cross-linking and ultimately cell death.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, breaking down into its constituent parts.
Oxidation and Reduction: Bendamustine can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Alkylation: Typically involves the use of alkylating agents under physiological conditions.
Hydrolysis: Can be induced using strong acids or bases.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, depending on the desired reaction.
Major Products Formed
Alkylation: DNA adducts and cross-linked DNA strands.
Hydrolysis: Benzimidazole derivatives and butyric acid.
Oxidation and Reduction: Various oxidized or reduced forms of bendamustine.
Applications De Recherche Scientifique
Bendamustine-d8 is extensively used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of bendamustine . Its applications include:
Mécanisme D'action
Bendamustine-d8 exerts its effects primarily through alkylation of DNA, leading to cross-linking and disruption of DNA synthesis and repair . This results in cell cycle arrest and apoptosis. The compound targets rapidly dividing cells, making it effective against certain types of cancer . Bendamustine also has immunomodulatory effects, influencing the activity of various immune cells .
Comparaison Avec Des Composés Similaires
Bendamustine is unique among alkylating agents due to its dual mechanism of action, combining properties of both alkylating agents and purine analogs . Similar compounds include:
Cyclophosphamide: Another alkylating agent used in cancer treatment.
Chlorambucil: A nitrogen mustard alkylating agent.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
Compared to these compounds, bendamustine has a broader spectrum of activity and a unique mechanism that allows it to overcome resistance to other alkylating agents .
Propriétés
Formule moléculaire |
C16H21Cl2N3O2 |
|---|---|
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
4-[5-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid |
InChI |
InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)/i7D2,8D2,9D2,10D2 |
Clé InChI |
YTKUWDBFDASYHO-UFBJYANTSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C([2H])([2H])C([2H])([2H])Cl |
SMILES canonique |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


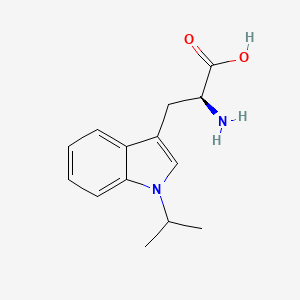
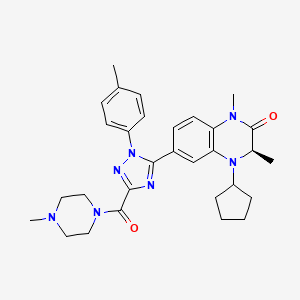
![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)
